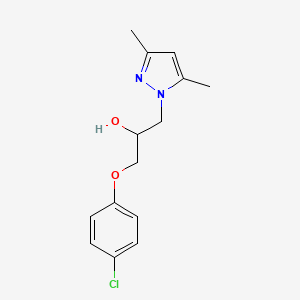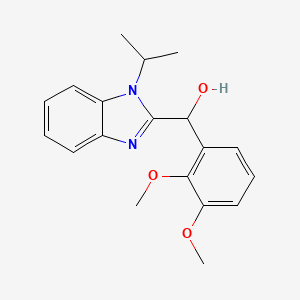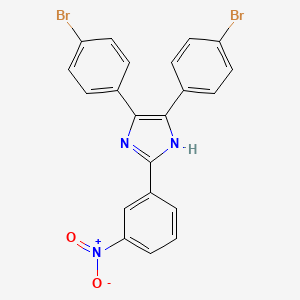![molecular formula C16H24FNO2 B5231378 4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
4-[6-(2-fluorophenoxy)hexyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(2-fluorophenoxy)hexyl]morpholine, also known as FH-Morpholine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a morpholine derivative that has a fluorophenoxy group attached to a hexyl chain. It has been found to have unique biochemical and physiological effects that make it a promising candidate for various research applications.
Mécanisme D'action
4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to act as a potent and selective agonist for the GPR55 receptor. This receptor is found in the brain and has been implicated in various physiological processes, including pain perception, mood regulation, and appetite control. By selectively targeting this receptor, 4-[6-(2-fluorophenoxy)hexyl]morpholinee can be used to study the function of this receptor and its role in these processes.
Biochemical and Physiological Effects:
4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to have a number of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have anxiolytic and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[6-(2-fluorophenoxy)hexyl]morpholinee in lab experiments is its selectivity for the GPR55 receptor. This allows researchers to study the function of this receptor without the interference of other receptors. However, one limitation of using 4-[6-(2-fluorophenoxy)hexyl]morpholinee is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on 4-[6-(2-fluorophenoxy)hexyl]morpholinee. One area of interest is in the development of more potent and selective GPR55 agonists. Another area of interest is in the study of the long-term effects of 4-[6-(2-fluorophenoxy)hexyl]morpholinee on the brain and behavior. Additionally, there is potential for the use of 4-[6-(2-fluorophenoxy)hexyl]morpholinee in the development of new treatments for various neurological disorders.
Méthodes De Synthèse
The synthesis of 4-[6-(2-fluorophenoxy)hexyl]morpholinee involves the reaction of 2-fluorophenol with 6-bromohexan-1-ol to form the intermediate 6-(2-fluorophenoxy)hexan-1-ol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 4-[6-(2-fluorophenoxy)hexyl]morpholinee. The synthesis of this compound has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
4-[6-(2-fluorophenoxy)hexyl]morpholinee has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. 4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to have a unique mechanism of action that targets specific receptors in the brain, making it a useful tool for studying the function of these receptors.
Propriétés
IUPAC Name |
4-[6-(2-fluorophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRTYXUMOYKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(2-Fluorophenoxy)hexyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)


![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
